BenchChemオンラインストアへようこそ!

(S)-(-)-Dropropizine-d4

Chiral Chromatography LC-MS/MS Pharmacokinetics

This (S)-(-)-Dropropizine-d4 is a stable isotope-labeled internal standard specifically designed for chiral quantification of levodropropizine in complex biological matrices. Its enantiopure nature and non-exchangeable deuterium labeling eliminate interference from the R-enantiomer, ensuring accurate pharmacokinetic data, batch-to-batch enantiomeric purity testing, and method validation for ANDA submissions. Ideal for analytical laboratories and generic manufacturers requiring defensible bioequivalence data.

Molecular Formula C₁₃H₁₆D₄N₂O₂
Molecular Weight 240.33
Cat. No. B1158847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-Dropropizine-d4
Synonyms(2S)-3-(4-Phenyl-1-piperazinyl)-1,2-propanediol-d4;  (-)-Dropropizine-d4;  Danka-d4;  Levotuss-d4;  Rapitux-d4;  LVDP-d4;  Levodropropizine-d4;  l-Dropropizine-d4; 
Molecular FormulaC₁₃H₁₆D₄N₂O₂
Molecular Weight240.33
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(-)-Dropropizine-d4: Deuterated Chiral Internal Standard for Precise Quantitation of Levodropropizine


(S)-(-)-Dropropizine-d4 is a stable isotope-labeled internal standard, specifically a deuterium-labeled form of the active S-enantiomer of dropropizine . This compound features four deuterium atoms substituted at specific non-exchangeable positions on the phenylpiperazine ring, making it ideal for use as a chiral internal standard in LC-MS/MS assays. Its primary function is to enable accurate quantitation of levodropropizine in complex biological matrices by correcting for matrix effects, ion suppression, and variability in sample preparation and analysis . Unlike the racemic mixture, which contains both active and less active enantiomers, the (S)-(-)-Dropropizine-d4 is enantiopure, allowing for precise tracking of the active pharmaceutical ingredient without interference from its chiral counterpart [1].

Why (S)-(-)-Dropropizine-d4 Cannot Be Substituted by Unlabeled or Racemic Analogs in Chiral Bioanalysis


In quantitative bioanalysis, the use of a stable isotope-labeled internal standard is critical to ensure data integrity. While structural analogs or racemic deuterated compounds may seem like viable alternatives, they fail to provide the necessary specificity for chiral quantification. The deuterium label in (S)-(-)-Dropropizine-d4 is positioned on non-exchangeable sites, ensuring it remains stable under assay conditions and does not undergo hydrogen-deuterium exchange that could skew results . Importantly, using a racemic internal standard would obscure the individual pharmacokinetic profiles of levodropropizine and dextrodropropizine, which have been shown to exhibit distinct pharmacological and safety profiles [1]. The following evidence demonstrates precisely why this specific, enantiopure, and isotopically labeled compound is indispensable for accurate chiral analysis.

(S)-(-)-Dropropizine-d4: Quantitative Differentiation from Analogs in Chiral Analysis


Enantiopure vs. Racemic Internal Standards: Elimination of Chiral Interference in Levodropropizine Quantification

(S)-(-)-Dropropizine-d4 provides an enantiopure internal standard, which is critical for accurately quantifying levodropropizine (LDP) in the presence of its enantiomer, dextrodropropizine (DDP). Using a racemic internal standard, such as (±)-Dropropizine-d4, would fail to correct for potential enantioselective matrix effects or extraction efficiencies, leading to inaccurate quantification of LDP in biological samples [1]. An analytical method using a Chiralpak IG-3 column achieved baseline separation (Rs = 4.45) between LDP and DDP, demonstrating the feasibility and necessity of chiral resolution for accurate analysis [2].

Chiral Chromatography LC-MS/MS Pharmacokinetics

Deuterium Label Stability: Eliminating Hydrogen-Deuterium Exchange for Reliable Quantification in LC-MS/MS

The deuterium label in (S)-(-)-Dropropizine-d4 is positioned on non-exchangeable sites, ensuring it remains stable under typical assay conditions. This contrasts with internal standards where deuterium atoms are placed on exchangeable sites (e.g., hydroxyl or amine protons), which can undergo back-exchange to hydrogen during sample preparation or analysis, leading to inaccurate analyte-to-IS peak area ratios and compromised data . The stable positioning of the label eliminates a significant source of analytical error, providing more reliable and reproducible quantitative results .

Stable Isotope Labeling LC-MS/MS Bioanalysis

Pharmacological and Safety Differentiation: Reduced CNS Depression vs. Racemate and Dextro-enantiomer

The S-enantiomer (levodropropizine) demonstrates a significantly improved safety profile compared to the racemic mixture (dropropizine) and the R-enantiomer. In a double-blind clinical trial, administration of 120 mg of racemic dropropizine was associated with consistent subjective CNS impairment and reduced performance in psychomotor tests for up to 3 hours, whereas a 60 mg dose of levodropropizine showed effects superimposable to placebo [1]. This difference in CNS tolerability underscores the value of selective analytical methods targeting the active enantiomer. In pediatric patients, somnolence was reported in 10.3% of those receiving racemic dropropizine compared to 5.3% with levodropropizine, a clinically relevant difference [2].

Antitussive Enantioselectivity CNS Safety

Stereoselective Pharmacokinetics: Altered Exposure When Co-Administered as Racemate

The pharmacokinetic profile of levodropropizine (LDP) differs depending on whether it is administered alone or as part of the racemic mixture. A study in rats demonstrated that the presence of dextrodropropizine (DDP) in the racemate increased the plasma and tissue exposure of LDP following oral administration [1]. Specifically, in lung and kidney tissues, exposure after oral dosing was higher for LDP administered alone compared to LDP derived from the racemate [1]. This indicates a drug-drug interaction between the enantiomers, which can only be accurately characterized using a chiral analytical method with an appropriate internal standard.

Pharmacokinetics Stereoselectivity Tissue Distribution

Analytical Precision: Validated LC-MS/MS Method with Quantifiable Sensitivity and Accuracy

An enantioselective LC-ESI-MS/MS method was developed and validated for the direct quantitation of levodropropizine (LDP) and dextrodropropizine (DDP) in rat plasma [1]. The method achieved a linearity range of 3.23–2022 ng/mL for each enantiomer, with intra-day precision ranging from 3.38–13.6% for LDP and 4.19–11.8% for DDP. This level of sensitivity and reproducibility is essential for pharmacokinetic studies and would be directly supported by the use of an enantiopure, deuterated internal standard like (S)-(-)-Dropropizine-d4 to ensure robust data quality.

Method Validation LC-ESI-MS/MS Bioanalysis

Optimal Application Scenarios for (S)-(-)-Dropropizine-d4 in Research and Quality Control


Chiral Pharmacokinetic (PK) and Bioavailability Studies

In preclinical and clinical studies investigating the disposition of levodropropizine, (S)-(-)-Dropropizine-d4 is essential as a chiral internal standard. It corrects for variability in sample extraction, LC-MS injection, and ionization efficiency, ensuring accurate quantification of the active S-enantiomer in plasma and tissue samples [1]. This is particularly critical given the evidence that the R-enantiomer (dextrodropropizine) can alter the exposure of levodropropizine when co-administered, a nuance only detectable with chiral analysis [2].

Bioequivalence Studies for Levodropropizine Generic Formulations

For generic drug manufacturers seeking to demonstrate bioequivalence to a reference levodropropizine product, regulatory agencies require robust bioanalytical methods. Using (S)-(-)-Dropropizine-d4 as an internal standard ensures that the comparative pharmacokinetic data for the active enantiomer is accurate and defensible, minimizing the risk of erroneous conclusions due to analytical variability [1].

Quality Control and Chiral Purity Analysis in Pharmaceutical Manufacturing

During the manufacturing of levodropropizine active pharmaceutical ingredient (API) and finished dosage forms, it is critical to monitor and control the level of the unwanted R-enantiomer (dextrodropropizine). (S)-(-)-Dropropizine-d4 can serve as an internal standard in a validated chiral HPLC or LC-MS method for the quantification of enantiomeric purity, ensuring batch-to-batch consistency and compliance with pharmacopeial specifications [2].

Development and Validation of New Chiral Bioanalytical Methods

Analytical laboratories developing new, more sensitive, or faster methods for the quantification of dropropizine enantiomers require a reliable internal standard. (S)-(-)-Dropropizine-d4 is the ideal choice for method development and validation (AMV) studies, allowing analysts to assess and demonstrate method accuracy, precision, and robustness in complex matrices, as highlighted in recent method development research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(-)-Dropropizine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.